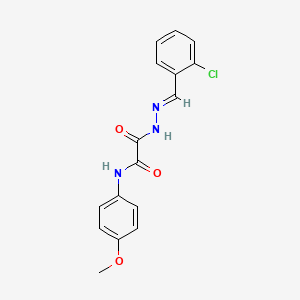![molecular formula C28H35BrClN3O4 B12014153 [4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014153.png)
[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure moléculaire unique, qui comprend du brome, du chlore et un groupe dodécanoylamino. Il est souvent utilisé dans la recherche en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l’hydrazone : Cette étape implique la réaction du 4-bromo-2-formylphényl 2-chlorobenzoate avec le 2-(dodécanoylamino)acétohydrazide en milieu acide pour former l’intermédiaire hydrazonique.
Réaction de condensation : L’intermédiaire hydrazonique est ensuite soumis à une réaction de condensation avec un aldéhyde ou une cétone approprié pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation spécialisée dans les milieux de recherche. La synthèse à grande échelle impliquerait généralement l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
[4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants forts pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium pour obtenir des formes réduites du composé.
Substitution : Les atomes de brome et de chlore dans le composé peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
[4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour des études en biologie cellulaire et en biochimie.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur de médicament.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme produit chimique spécialisé dans divers procédés industriels.
Applications De Recherche Scientifique
[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
Le mécanisme d’action de [4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses groupes fonctionnels. Ces interactions peuvent moduler les voies biologiques et entraîner divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- [4-bromo-2-[(E)-[[2-(décanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate
- [4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 4-éthoxybenzoate
Unicité
L’unicité de [4-bromo-2-[(E)-[[2-(dodécanoylamino)acétyl]hydrazinylidène]méthyl]phényl] 2-chlorobenzoate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C28H35BrClN3O4 |
|---|---|
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H35BrClN3O4/c1-2-3-4-5-6-7-8-9-10-15-26(34)31-20-27(35)33-32-19-21-18-22(29)16-17-25(21)37-28(36)23-13-11-12-14-24(23)30/h11-14,16-19H,2-10,15,20H2,1H3,(H,31,34)(H,33,35)/b32-19+ |
Clé InChI |
XQSQHDGZHIGRON-BIZUNTBRSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014076.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12014084.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014092.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12014096.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014100.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014108.png)

![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)
![(5E)-5-benzylidene-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014127.png)
![2,4-dibromo-6-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B12014140.png)



![N'-[(E)-(3-Fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12014171.png)
